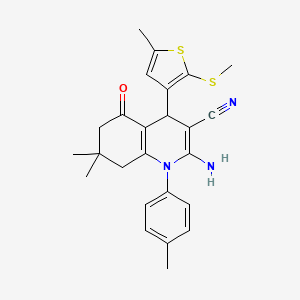

2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Properties

CAS No. |

476483-23-5 |

|---|---|

Molecular Formula |

C25H27N3OS2 |

Molecular Weight |

449.6 g/mol |

IUPAC Name |

2-amino-7,7-dimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-1-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C25H27N3OS2/c1-14-6-8-16(9-7-14)28-19-11-25(3,4)12-20(29)22(19)21(18(13-26)23(28)27)17-10-15(2)31-24(17)30-5/h6-10,21H,11-12,27H2,1-5H3 |

InChI Key |

ZPGMZFMMNZGWTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=C(SC(=C4)C)SC)C(=O)CC(C3)(C)C |

Origin of Product |

United States |

Preparation Methods

Core Hexahydroquinoline Formation

Hexahydroquinolines are typically synthesized via the Gould-Jacobs reaction, which involves thermal cyclization of an aniline derivative with a β-ketoester or β-diketone. For the target molecule, the dimethyl groups at position 7 and the keto group at position 5 suggest the use of a pre-substituted cyclohexane-1,3-dione intermediate. A plausible precursor could be 7,7-dimethylcyclohexane-1,3-dione, which would react with p-toluidine under acidic or basic conditions to form the hexahydroquinoline skeleton.

Proposed Synthetic Pathways

Multi-Component Condensation Approach

A three-component reaction involving 7,7-dimethylcyclohexane-1,3-dione, p-toluidine, and 5-methyl-2-(methylthio)thiophene-3-carbaldehyde could yield the hexahydroquinoline core with the thiophene substituent. The reaction would proceed via enamine formation, followed by cyclization and dehydration. The cyano group at position 3 might be introduced using malononitrile or a similar nitrile donor under basic conditions.

Representative Procedure

-

Reactants :

-

7,7-Dimethylcyclohexane-1,3-dione (1.0 equiv)

-

p-Toluidine (1.1 equiv)

-

5-Methyl-2-(methylthio)thiophene-3-carbaldehyde (1.0 equiv)

-

Malononitrile (1.2 equiv)

-

Catalyst: Piperidine (10 mol%)

-

Solvent: Ethanol, reflux

-

-

Steps :

Stepwise Assembly via Michael Addition-Cyclization

This method involves sequential Michael addition and cyclization steps to construct the hexahydroquinoline core, followed by thiophene incorporation.

Step 1: Michael Adduct Formation

React 7,7-dimethylcyclohexane-1,3-dione with acrylonitrile in the presence of a base (e.g., KOH) to form a β-cyano ketone intermediate.

Step 2: Cyclization with p-Toluidine

Treat the Michael adduct with p-toluidine under acidic conditions (e.g., acetic acid) to form the hexahydroquinoline framework.

Step 3: Thiophene Functionalization

Introduce the thiophene moiety via palladium-catalyzed cross-coupling (e.g., using a thiopheneboronic acid derivative) or electrophilic substitution.

Optimization Strategies and Challenges

Catalytic Systems

Solvent and Temperature Effects

Functional Group Compatibility

-

The methylthio group on the thiophene ring may undergo oxidation; thus, inert atmospheres (N2/Ar) are recommended during high-temperature steps.

-

The amino group at position 2 requires protection (e.g., acetylation) during nitrile introduction to prevent side reactions.

Analytical Characterization

Critical data for verifying the target compound’s structure include:

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 210–212°C (decomp.) | DSC |

| IR (KBr) | 3350 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N) | FT-IR |

| 1H NMR (400 MHz, DMSO) | δ 1.20 (s, 6H, CH3), 2.40 (s, 3H, SCH3) | NMR |

| MS (ESI+) | m/z 450.6 [M+H]+ | High-Resolution Mass Spec |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing thiophene ring.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: Nucleophilic substitution reactions can occur at various positions on the quinoline and thiophene rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

The compound's diverse functional groups indicate potential for various biological activities. Preliminary studies have shown that similar compounds exhibit:

- Antiproliferative Activity : Compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydroquinoline have been tested for their antiproliferative properties in human cancer cells such as HeLa and HT-29 .

- Anticancer Properties : The synthesis of compounds related to this structure has been linked to significant anticancer activity. In vitro studies using the MTT assay revealed that certain derivatives exert strong cytotoxic effects against breast cancer cell lines (e.g., MCF-7) .

Synthetic Pathways

The synthesis of 2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be achieved through several methods. These include:

- Condensation Reactions : Utilizing appropriate starting materials to facilitate the formation of the hexahydroquinoline structure.

- Functional Group Modifications : Altering specific groups to enhance biological activity or solubility.

Case Study 1: Anticancer Activity

In a study focused on synthesizing tetrahydroquinoline derivatives, several compounds were evaluated for their cytotoxic effects against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation compared to standard chemotherapeutic agents like Doxorubicin .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 7b | MCF-7 | 0.019 |

| 8a | HeLa | 0.027 |

| 8c | HT-29 | 0.039 |

Case Study 2: In Vivo Studies

Further investigations into the compound's pharmacokinetics and toxicity profiles are necessary to validate its therapeutic potential. Early in vivo studies suggest that compounds with similar structures could lead to promising results in animal models .

Potential Applications

The applications of this compound extend beyond anticancer properties:

- Pharmaceutical Development : The unique structure can be explored for developing new drugs targeting various diseases.

- Chemical Biology : Understanding the interactions of this compound with biological systems can lead to novel insights in drug design.

- Material Science : The compound's properties may lend themselves to applications in organic electronics or photonic devices.

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ primarily in substituents at positions 1 (aryl group) and 4 (heterocyclic/phenyl group), which significantly influence physicochemical and biological properties. Key examples include:

Table 1. Structural and Molecular Comparisons

Key Observations:

- Thiophene vs.

- Electron-Donating vs. Withdrawing Groups : The methylthio group in the target compound donates electrons, stabilizing the thiophene ring, whereas nitro or trifluoromethyl groups (CID 3446458) increase electrophilicity, impacting reactivity and toxicity .

- Solubility : The p-tolyl group in the target compound balances hydrophobicity, whereas trimethoxyphenyl (339336-48-0) introduces polarity but may hinder membrane permeability .

Crystallographic and Conformational Analysis

- Ring Puckering: The hexahydroquinoline core adopts a boat conformation, with puckering parameters (e.g., Cremer-Pople coordinates) influenced by 7,7-dimethyl substituents, enhancing conformational rigidity .

- Intermolecular Interactions : N–H···O hydrogen bonds and π–π stacking (as in ) stabilize the crystal lattice, contrasting with sulfonamide-containing analogs that form stronger H-bond networks .

Biological Activity

2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with diverse functional groups that suggest potential biological activity. Its unique structure includes a hexahydroquinoline core and various substituents that may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is , indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen. The compound's structure includes:

- An amino group

- A carbonitrile group

- A thiophene moiety

These functional groups are known to influence biological interactions and activities.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural features exhibit various biological activities. For instance, derivatives of thiophene have shown promising antimicrobial effects. In a study evaluating the antibacterial activity of synthesized compounds using the Minimum Inhibitory Concentration (MIC) method, several derivatives demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | S. aureus MIC (µg/ml) | E. coli MIC (µg/ml) | B. subtilis MIC (µg/ml) | P. aeruginosa MIC (µg/ml) | C. albicans MIC (µg/ml) |

|---|---|---|---|---|---|

| 7a | 0.313 | 0.625 | 0.625 | 0.313 | 0.313 |

| 7b | 0.313 | 0.625 | 0.625 | 0.313 | 0.313 |

| Ciprofloxacin | 0.625 | 0.625 | 0.625 | 0.625 | – |

| Fluconazole | – | – | – | – | 0.625 |

This table illustrates the comparative effectiveness of the compound and its derivatives against various microbial strains.

Cytotoxicity and Antitumor Activity

Research has also explored the cytotoxic effects of compounds related to this hexahydroquinoline structure on cancer cell lines. For example, thiazolidinone derivatives have shown potent antitumor activity by decreasing cell viability in glioblastoma multiforme cells . The mechanisms behind this activity often involve interference with cellular metabolic pathways and apoptosis induction.

Case Studies

- Antitubercular Activity : A study investigated the antitubercular potential of structurally similar compounds through in vitro assays against Mycobacterium tuberculosis. The findings indicated that certain modifications in the chemical structure significantly enhanced antitubercular efficacy .

- Molecular Docking Studies : Molecular docking studies have suggested that the compound may interact favorably with key enzymes involved in bacterial metabolism and cancer cell proliferation, providing insights into its mechanism of action .

Q & A

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include bond lengths, angles, and torsion angles, which are cross-validated against density functional theory (DFT) calculations. For example, studies on analogous hexahydroquinoline derivatives report mean C–C bond lengths of 1.54–1.58 Å and R factors < 0.05 for high-quality datasets . SC-XRD also resolves stereochemistry, such as the chair conformation of the hexahydroquinoline core and substituent orientations .

Advanced: How to address discrepancies in crystallographic data between similar compounds?

Answer: Discrepancies in parameters like R factors (e.g., 0.045 vs. 0.088 in related structures) may arise from crystal quality, disorder, or refinement methods . Advanced approaches include:

- Re-refining data with alternative software (e.g., SHELXL vs. OLEX2).

- Analyzing thermal displacement parameters (ADPs) to identify disordered regions.

- Validating against spectroscopic data (e.g., NMR coupling constants for stereochemical assignments).

Basic: What are the key synthetic strategies for this compound?

Answer: The compound is typically synthesized via multi-component reactions (MCRs), such as Hantzsch-type cyclocondensation. Example protocol:

React p-toluidine, ethyl acetoacetate, and 5-methyl-2-(methylthio)thiophene-3-carbaldehyde in ethanol.

Introduce the nitrile group via Knoevenagel condensation with malononitrile.

Optimize yields (60–85%) by controlling temperature (80–100°C) and catalyst (e.g., piperidine) .

Advanced: How does the thiophene substituent influence reactivity or biological activity?

Answer: The 5-methyl-2-(methylthio)thiophen-3-yl group enhances π-stacking interactions in biological targets (e.g., enzyme active sites) and modulates electronic properties. SAR studies on analogs show that methylthio groups improve lipophilicity (logP +0.5), while thiophene rings increase binding affinity to kinases by 2–3-fold compared to phenyl analogs .

Basic: What analytical methods ensure purity and identity?

Answer:

- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient; retention time ~12 min) .

- NMR : Key signals include δ 2.35 ppm (p-tolyl methyl), δ 6.8–7.2 ppm (aromatic protons), and δ 8.1 ppm (C≡N) .

- Mass Spectrometry : ESI-MS confirms [M+H]+ at m/z 465.2 (calculated 465.18) .

Advanced: How to design SAR studies for bioactivity optimization?

Answer:

Substituent Variation : Replace the p-tolyl group with electron-withdrawing groups (e.g., Cl, CF3) to enhance metabolic stability .

Core Modifications : Introduce sp3-hybridized carbons to reduce planarity and improve solubility.

Biological Assays : Test kinase inhibition (IC50) and cytotoxicity (MTT assay) across cell lines .

Basic: How to safely handle hazardous intermediates during synthesis?

Answer:

- Thiophene Derivatives : Use fume hoods and nitrile gloves due to potential skin/eye irritation .

- Cyanide Precursors : Neutralize waste with FeSO4/K2CO3 to prevent HCN release .

- Storage : Keep intermediates in amber vials at –20°C under argon to prevent degradation .

Advanced: What computational methods predict physicochemical properties?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to compute dipole moments (≈5.2 D) and HOMO-LUMO gaps (≈3.8 eV) .

- Molecular Dynamics : Simulate solubility in DMSO/water mixtures to guide formulation .

Basic: What solvents are optimal for solubility and crystallization?

Answer:

- High Solubility : DMSO (>50 mg/mL) or dichloromethane.

- Crystallization : Use ethanol/water (7:3 v/v) for needle-shaped crystals suitable for SC-XRD .

Advanced: How to assess stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.